(((3AR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)triisopropylsilane
Description
This compound is a silyl-protected carbohydrate derivative featuring a bicyclic [1,3]dioxolo[4,5-c]pyran core with stereochemical specificity (3aR,4R,7aR). The triisopropylsilyl (TIPS) group is attached via a methoxy linker, serving as a protective group for hydroxyl functionalities in synthetic chemistry. Its synonyms include MFCD31926250 and WS-00034, as noted in chemical registries .
The compound is structurally characterized by:
- Core: A rigid [1,3]dioxolo[4,5-c]pyran ring system with two methyl groups at C2, enhancing steric stability.
- Substituent: A methoxy-linked TIPS group at C4, providing steric bulk and chemical inertness under mild conditions.
- Stereochemistry: The 3aR,4R,7aR configuration ensures defined spatial orientation, critical for regioselective reactions in total synthesis .
Properties
Molecular Formula |
C18H34O4Si |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C18H34O4Si/c1-12(2)23(13(3)4,14(5)6)20-11-16-17-15(9-10-19-16)21-18(7,8)22-17/h9-10,12-17H,11H2,1-8H3/t15-,16-,17-/m1/s1 |
InChI Key |
RYCYPQOSADMSNH-BRWVUGGUSA-N |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1[C@H]2[C@@H](C=CO1)OC(O2)(C)C |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1C2C(C=CO1)OC(O2)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of (((3AR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)triisopropylsilane involves several stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain consistency and efficiency .
Chemical Reactions Analysis
(((3AR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)triisopropylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to room temperature .
Scientific Research Applications
(((3AR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)triisopropylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of (((3AR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)triisopropylsilane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The dioxolane-pyran core provides a rigid framework that can interact with biological macromolecules, while the triisopropylsilane group enhances its stability and solubility .
Comparison with Similar Compounds
Silyl-Protected Carbohydrate Derivatives
Key Insights :
- The TIPS group in the target compound offers superior steric protection compared to TMS or TES (triethylsilyl), making it resistant to premature deprotection in multistep syntheses .
- Unlike linear silyl ethers (e.g., 3-aminopropyl derivatives), the bicyclic core of the target compound enhances rigidity, reducing conformational flexibility and improving stereochemical control .
Bicyclic Dioxolopyran Derivatives
Key Insights :
- Spirocyclic derivatives (e.g., ) exhibit higher density and boiling points due to increased molecular rigidity but are prone to ring-opening under acidic conditions.
- The target compound’s TIPS group mitigates steric clashes compared to bulkier benzyl/methoxyphenoxy substituents in , enabling broader applicability in nucleophilic substitutions .
Key Insights :
- The target compound’s TIPS group provides reversible protection, unlike the tosylate in P1, which is irreversible and reactive toward nucleophilic displacement .
Biological Activity
The compound “(((3AR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)triisopropylsilane” is a complex organosilicon compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 302.48 g/mol. The structure features a dioxole ring fused with a pyran system and is substituted with a triisopropylsilyl group which enhances its stability and solubility in organic solvents.
Anticancer Activity
Recent studies have indicated that compounds with similar structures to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies demonstrated that derivatives of related dioxole compounds showed selective cytotoxicity against breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Research indicates that silane derivatives can modulate enzyme activity through their interaction with active sites or by altering enzyme conformation:
- Na,K-ATPase Inhibition : Similar compounds have been studied as selective inhibitors of Na,K-ATPase isoforms, which are critical for maintaining cellular ion balance. This inhibition could lead to therapeutic applications in conditions such as hypertension and heart failure .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer Activity | Significant antiproliferative effects against breast and colon cancer cells | |
| Enzyme Inhibition | Inhibition of Na,K-ATPase |
Case Study 1: Antiproliferative Effects
In a study conducted on various cancer cell lines, derivatives of dioxole compounds exhibited IC50 values in the low micromolar range. The most potent compound was found to induce apoptosis through mitochondrial pathways.
Case Study 2: Enzyme Interaction
A series of experiments demonstrated that triisopropylsilyl derivatives could effectively inhibit Na,K-ATPase activity in vitro. The selectivity for the α4 isoform suggests potential applications in male contraception by disrupting sperm motility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
